GGACK
Overview
Description
GGACK, also known as Glu-Gly-Arg-chloromethyl Ketone, is an irreversible inhibitor of urokinase (IC₅₀ 1 µM) and Factor Xa . It is used for research purposes .
Chemical Reactions Analysis
GGACK is known to irreversibly inhibit urokinase and Factor Xa . The exact chemical reactions involved in this inhibition process would require further study.Physical And Chemical Properties Analysis
GGACK is a solid substance . It is soluble in water at a concentration of 50 mg/mL . It is recommended to be stored at -20°C in a desiccated (dry) condition .Scientific Research Applications
Grouping Genetic Algorithms
Grouping Genetic Algorithms (GGAs) are specialized methodologies used in solving constrained optimization problems, particularly those involving the formation of groups. GGAs are specifically designed for problems that require grouping or partitioning of sets and have shown practical importance in various domains such as engineering, biological sciences, and computational research. For instance, GGAs have been applied to the blockmodel problem in research areas examining relationships between objects, aiming to group objects based on specific attributes. This approach has proven effective in providing good solutions for large-size problems in a reasonable computational time (James, Brown, & Ragsdale, 2010).
Applications in Genetic Research
In genetic research, GGA is a hybrid heuristic approach used for solving complex problems like the Multidimensional Knapsack Problem (MKP). This approach involves a pre-analysis of problem data using an efficiency-based method, followed by the application of a modified Genetic Algorithm. The integration of this prior knowledge enhances the genetic algorithm's efficiency, making it competitive with other optimization methods (Rezoug, Bader-El-Den, & Boughaci, 2018).
Advancements in Genomic Studies
The GGACK approach also finds relevance in genomic studies, particularly in the context of Genome-Wide Association Studies (GWAS). The dbGaP repository and GWAS Policy introduced by the US National Institutes of Health (NIH) facilitated significant advancements in genomic research through controlled access to GWAS data. This approach has enabled researchers to access a vast amount of information, driving forward scientific discoveries in various fields including oral health research (Shaffer, Feingold, & Marazita, 2012).
Applications in Computational Optimization
In computational optimization, GGAs have been employed in enhancing genetic algorithms for various applications, including the optimization of reservoir operations in hydropower plants. By integrating chaos optimization algorithms, these enhanced genetic algorithms have shown improvements in convergence speed and solution accuracy, demonstrating their effectiveness in complex systems optimization (Cheng, Wang, Xu, & Chau, 2008).
Community Detection in Networks
GGACK is also significant in the field of network analysis, specifically in community detection. Adaptive genetic algorithms have been developed to identify communities within networks, especially in diverse research fields like biology and sociology. These algorithms, guided by modularity, enable flexible and adaptive analysis of networks, enhancing the understanding of functional relationships within these networks (Guerrero, Montoya, Baños, Alcayde, & Gil, 2017).
Safety And Hazards
properties
IUPAC Name |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBJFWGYUJISD-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983658 | |
Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamyl-glycyl-arginine chloromethyl ketone | |
CAS RN |
65113-67-9 | |
Record name | Glutamyl-glycyl-arginine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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